

Application Notes & Protocols for UPLC-MS/MS

Analysis of Angeloylgomisin H

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Compound of Interest

Compound Name: Angeloylgomisin H

Cat. No.: B3029435

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Introduction

Angeloylgomisin H is a significant lignan found in the fruits of *Schisandra chinensis* (known as "Wuweizi"), a plant with a long history in traditional medicine across East Asia.^[1] This compound has garnered scientific interest for its potential therapeutic properties, notably its ability to improve insulin-stimulated glucose uptake through the activation of peroxisome proliferator-activated receptor-gamma (PPAR-γ).^{[1][2][3]} To facilitate research and development, a robust, sensitive, and selective analytical method is essential for the accurate quantification of **Angeloylgomisin H** in various matrices, including plant extracts and biological samples.

This document provides detailed protocols for the extraction of **Angeloylgomisin H** from *Schisandra chinensis* and its subsequent analysis using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). The methodologies and data presented are intended for researchers, scientists, and drug development professionals.

Experimental Protocols

Protocol 1: Extraction of Angeloylgomisin H from *Schisandra chinensis*

This protocol outlines a general procedure for the efficient extraction of lignans, including **Angeloylgomisin H**, from plant material. The method is based on established techniques for

lignan extraction.[1][4][5]

1.1. Materials and Equipment

- Dried fruits of *Schisandra chinensis*
- Grinder or mill
- Methanol (HPLC grade)
- Ultrasonic bath
- Volumetric flasks (25 mL)
- Centrifuge
- 0.22 µm syringe filters
- HPLC vials

1.2. Extraction Procedure

- **Sample Preparation:** Dry the fruits of *S. chinensis* at a temperature below 60°C to preserve the integrity of the lignans.[4] Once dried, pulverize the material into a fine powder (e.g., through a 60-mesh sieve) to maximize the surface area for extraction.[5]
- **Extraction:** Accurately weigh approximately 0.3 g of the fine powder and transfer it to a 25 mL volumetric flask.[5]
- **Solvent Addition:** Add 25 mL of methanol to the flask.[5] Methanol is an effective solvent for extracting lignans from *Schisandra* species.[4][5]
- **Ultrasonication:** Place the flask in an ultrasonic bath and extract for 20-30 minutes at room temperature.[5] Ultrasonication enhances extraction efficiency by disrupting cell walls.[4]
- **Sample Clarification:** After extraction, centrifuge the mixture to pellet the solid plant debris.
- **Filtration:** Filter the resulting supernatant through a 0.22 µm syringe filter into an HPLC vial.

- Analysis: The sample is now ready for UPLC-MS/MS analysis. If necessary, dilute the extract with methanol to fall within the calibration range of the instrument.

Protocol 2: UPLC-MS/MS Analysis of Angeloylgomisin H

This protocol provides the detailed instrumental parameters for the quantification of **Angeloylgomisin H**, adapted from a validated method for its analysis in rat plasma.[\[1\]](#)[\[2\]](#)[\[3\]](#)

2.1. Instrumentation and Columns

- UPLC System: Waters ACQUITY UPLC or equivalent
- Mass Spectrometer: Triple quadrupole mass spectrometer
- Analytical Column: UPLC BEH C18 column (2.1 mm × 100 mm, 1.7 µm)[\[1\]](#)[\[2\]](#)

2.2. Chromatographic Conditions

- Mobile Phase A: 0.1% Formic acid in Water[\[1\]](#)[\[2\]](#)
- Mobile Phase B: Acetonitrile[\[1\]](#)[\[2\]](#)
- Flow Rate: 0.4 mL/min
- Gradient Elution: A gradient program should be optimized to ensure sufficient separation of **Angeloylgomisin H** from other matrix components. A typical gradient might start at a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration.
- Column Temperature: 30-40°C
- Injection Volume: 2-5 µL[\[6\]](#)

2.3. Mass Spectrometry Conditions

- Ionization Source: Electrospray Ionization (ESI)[\[1\]](#)[\[2\]](#)
- Polarity: Positive Ion Mode[\[1\]](#)[\[2\]](#)

- Analysis Mode: Multiple Reaction Monitoring (MRM)[1][2]
- MRM Transitions:
 - **Angeloylgomisin H**:m/z 523.2 → 315.1[1][2]
 - Internal Standard (Rutin):m/z 611.1 → 303.1[1][2]
- Instrument Parameters: Optimize ion source parameters such as capillary voltage, source temperature, desolvation gas flow, and collision energy to achieve maximum signal intensity for the specified MRM transitions.

Data Presentation: Method Validation Summary

The following tables summarize the quantitative performance of the described UPLC-MS/MS method as validated for the analysis of **Angeloylgomisin H** in rat plasma.[1][2][3] The validation parameters adhere to common international guidelines.[7][8]

Table 1: Linearity and Sensitivity

Parameter	Value
Linear Range	5–2000 ng/mL[1][2]
Correlation Coefficient (r^2)	≥ 0.999 [9]

| Lower Limit of Quantification (LLOQ) | 5 ng/mL[3] |

Table 2: Accuracy and Precision

Concentration (ng/mL)	Intra-day Precision (RSD %)	Inter-day Precision (RSD %)	Accuracy (%)
Low QC	< 7%	< 11%	93.0% - 104.1%[3]
Medium QC	< 7%	< 11%	93.0% - 104.1%[3]
High QC	< 7%	< 11%	93.0% - 104.1%[3]

RSD: Relative Standard Deviation; QC: Quality Control

Table 3: Recovery

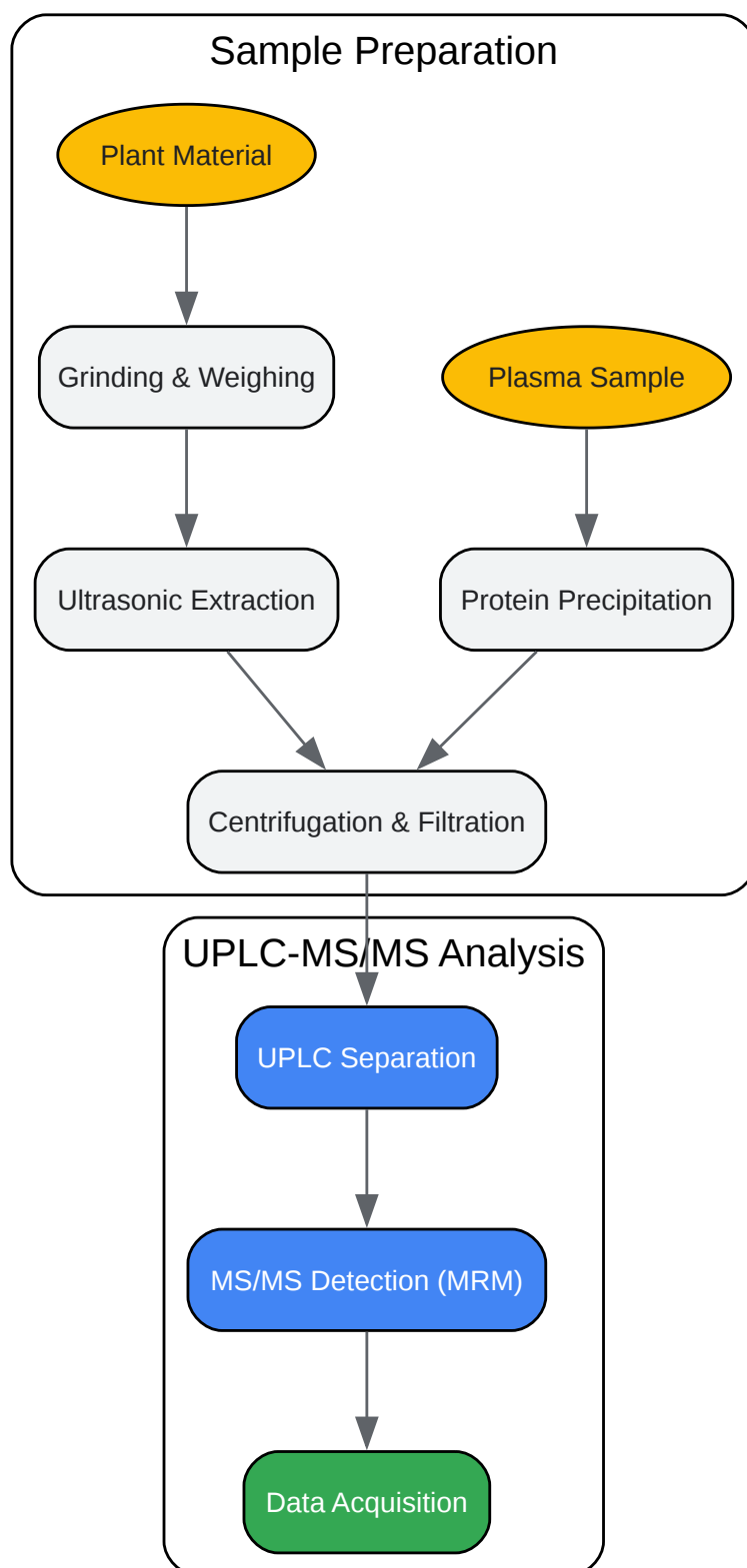
Concentration (ng/mL)	Mean Recovery (%)
Low QC	86.2% - 92.5% [1] [2]
Medium QC	86.2% - 92.5% [1] [2]
High QC	86.2% - 92.5% [1] [2]

| Internal Standard (50 ng/mL) | 89.6%[\[3\]](#) |

Visualizations

Experimental Workflow

The following diagram illustrates the complete workflow from sample preparation to final data acquisition for the analysis of **Angeloylgomisin H**.

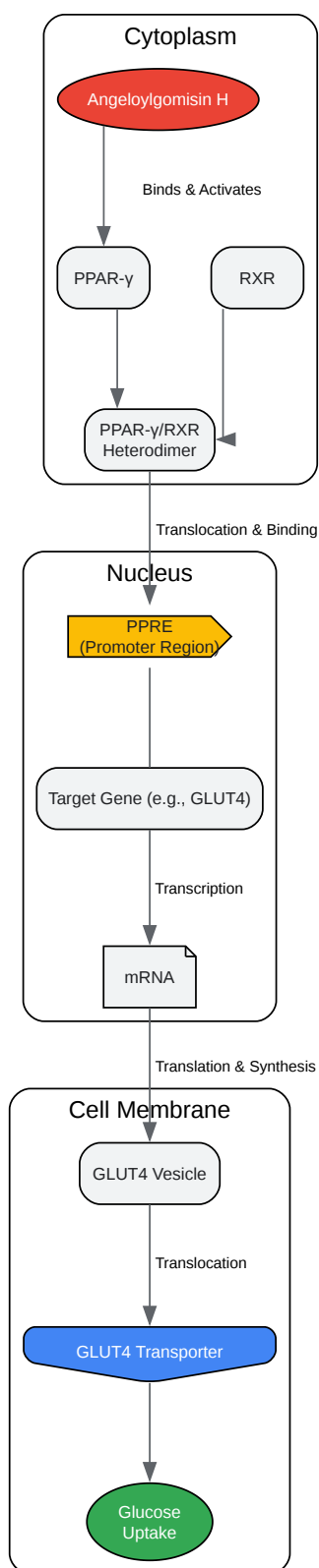


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Workflow for **Angeloylgomisin H** Analysis.

Signaling Pathway

This diagram depicts the proposed mechanism by which **Angeloylgomisin H** enhances insulin-stimulated glucose uptake through the activation of the PPAR- γ signaling pathway.



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Angeloylgomisin H activating the PPAR-γ pathway.

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